N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline
Overview
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline, also known by its chemical formula C20H26ClNO2 , is a synthetic compound used primarily in proteomics research. Its molecular weight is approximately 347.88 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(chloromethyl)oxirane to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethyl chloride . Subsequently, the reaction with isobutanol yields the final product, this compound .
Scientific Research Applications
New Powder Diffraction Data of Potential Pesticides
Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which shares a part of the structural motif of the compound of interest, has provided new powder diffraction data. These compounds have potential applications as pesticides. This study presents experimental data including peak positions, intensities, and unit-cell parameters, contributing to the characterization of these compounds for further research and development in agricultural sciences (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis of Novel Organic Compounds
The synthesis of novel organic compounds, starting from precursors like 4-chloro-2,2-dimethylbutanal, leads to products with potential applications in various fields, including material science and pharmaceuticals. These syntheses often employ environmentally benign methods, reflecting the current trend towards green chemistry (D’hooghe, Van Driessche, & Kimpe, 2009).
Antibacterial and Enzyme Inhibition Studies
Compounds bearing structural resemblances have been evaluated for antibacterial and anti-enzymatic activities. The synthesis and characterization of these molecules, starting from 2,4-Dimethylphenol, provide insights into their biological activities, offering a foundation for the development of new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Stereoselective Synthesis of Optical Isomers
The stereoselective synthesis of optical isomers from compounds similar in structural features to the compound highlights the importance of chirality in chemical synthesis and its implications for pharmaceutical development. This approach is crucial for creating compounds with specific biological activities (Kluson et al., 2019).
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-14(2)13-24-18-7-5-17(6-8-18)22-9-10-23-19-11-15(3)20(21)16(4)12-19/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJHFANPILTVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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